2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline
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Overview
Description
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline is a complex organic compound that features both piperazine and morpholine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline typically involves multi-step organic reactions. One possible route could involve the initial formation of the piperazine and morpholine rings, followed by their subsequent functionalization and coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or morpholine rings.
Reduction: Reduction reactions could be used to modify the functional groups attached to the rings.
Substitution: Various substitution reactions could be employed to introduce different functional groups onto the aromatic ring or the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.
Scientific Research Applications
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline could have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline
- 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-4-sulfonyl)aniline
Uniqueness
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline is unique due to the specific combination of piperazine and morpholine rings, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness might translate into different reactivity, binding affinity, or biological activity.
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-5-morpholin-4-ylsulfonylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-2-18-5-7-19(8-6-18)16-4-3-14(13-15(16)17)24(21,22)20-9-11-23-12-10-20/h3-4,13H,2,5-12,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPRSJOCTXPIPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85270823 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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